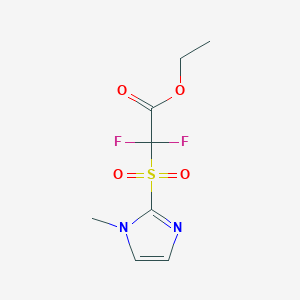
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate is a synthetic organic compound that features a unique combination of functional groups, including a difluoromethyl group, an imidazole ring, and a sulfonyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via hydroxydifluoromethylation reactions.
Sulfonylation: The sulfonyl group is introduced through the reaction of the imidazole derivative with a sulfonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the sulfonylated imidazole with ethanol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonyl ester can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate: Similar structure but lacks the difluoromethyl and sulfonyl groups.
2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid: Similar structure but lacks the sulfonyl ester group.
Uniqueness
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. The combination of the imidazole ring and the sulfonyl ester also provides a versatile scaffold for further functionalization and application in various fields .
Biological Activity
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate (CAS Number: 1706433-15-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀F₂N₂O₄S, with a molecular weight of approximately 268.24 g/mol. The compound features a difluoromethyl group and an imidazole ring, which are critical for its biological interactions .
The biological activity of this compound is primarily attributed to its unique structural features:
- Difluoromethyl Group : Enhances binding affinity to various biological targets, potentially inhibiting enzymatic activity.
- Imidazole Ring : Facilitates hydrogen bonding and π-π interactions with target molecules, contributing to its stability and activity in biological systems .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Mild inhibition |
These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents.
Antiviral Activity
The compound's structural similarities to other antiviral agents have prompted investigations into its efficacy against viral pathogens. Preliminary data suggests potential effectiveness against specific viruses:
- Mechanism : The compound may inhibit viral replication by targeting critical enzymes involved in nucleotide biosynthesis .
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Antiviral Investigations :
-
Mechanistic Studies :
- Investigations into the mechanism of action revealed that the compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for pathogen survival.
Properties
Molecular Formula |
C8H10F2N2O4S |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(1-methylimidazol-2-yl)sulfonylacetate |
InChI |
InChI=1S/C8H10F2N2O4S/c1-3-16-6(13)8(9,10)17(14,15)7-11-4-5-12(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
BLGZGDJMUCISLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)(F)S(=O)(=O)C1=NC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















